

# An In-depth Technical Guide to 2-Bromo-N-cyclohexylpropanamide

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## Compound of Interest

Compound Name: 2-bromo-N-cyclohexylpropanamide

Cat. No.: B1340996

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This technical guide provides a comprehensive overview of **2-bromo-N-cyclohexylpropanamide**, including its commercial availability, chemical properties, a detailed synthesis protocol, and a discussion of the potential biological significance of related compounds.

## Commercial Availability

**2-Bromo-N-cyclohexylpropanamide** is available from several chemical suppliers as a research chemical. The purity and quantity offered may vary by supplier. It is crucial to obtain a certificate of analysis (CoA) from the supplier to confirm the identity and purity of the compound.

Supplier	CAS Number	Purity	Notes
ChemBridge	94318-82-8	95%	Available in milligram to gram quantities.[1]
Fluorochem	94318-82-8	-	Listed in catalog.[2]
BLD Pharm	94318-82-8	-	Product available.[3]
abcr Gute Chemie	94318-82-8	95%	-[4]
Chemcd	94318-82-8	-	Listed with basic properties.[5]

## Chemical Properties

Property	Value
CAS Number	94318-82-8[1][2][3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> BrNO
Molecular Weight	234.13 g/mol [5]
Appearance	Solid (based on typical amide properties)
Solubility	Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.

## Synthesis of 2-Bromo-N-cyclohexylpropanamide

While a specific literature procedure for the synthesis of **2-bromo-N-cyclohexylpropanamide** is not readily available, a standard and reliable method for the preparation of N-substituted amides is the reaction of an acyl halide with a primary amine. In this case, 2-bromopropionyl bromide would be reacted with cyclohexylamine.

## General Experimental Protocol

The following is a generalized experimental protocol based on established methods for amide synthesis.

## Materials:

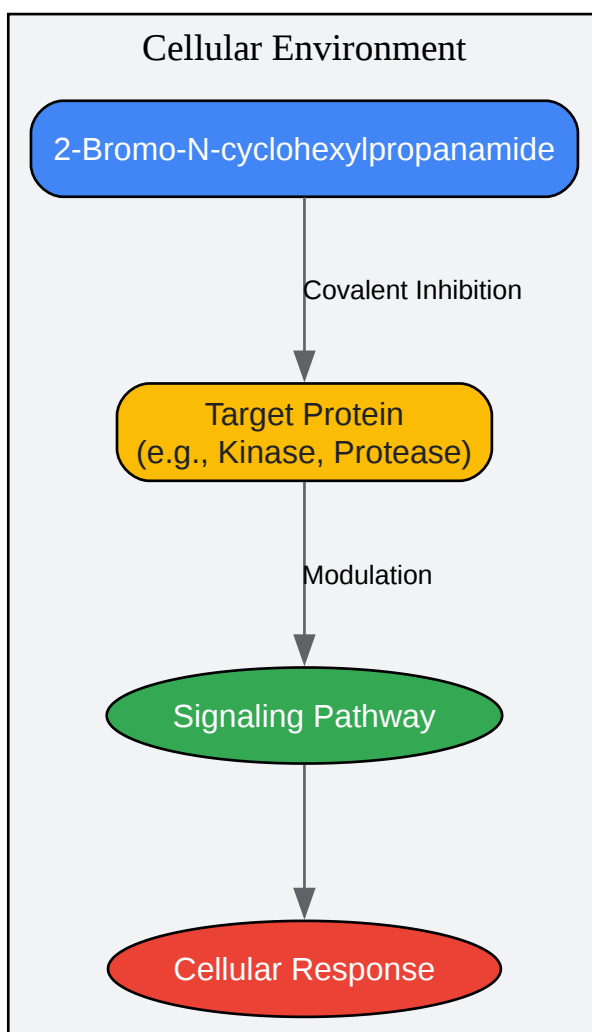
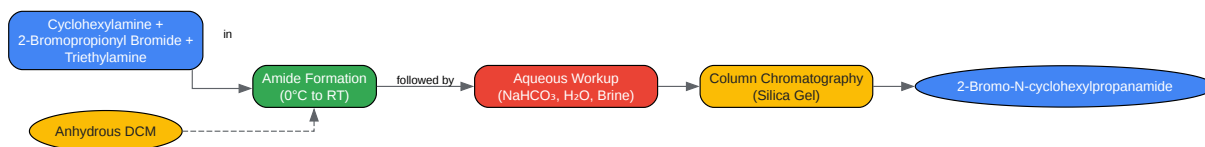
- 2-Bromopropionyl bromide
- Cyclohexylamine
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine (Et<sub>3</sub>N) or other suitable non-nucleophilic base
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Hexanes and ethyl acetate for chromatography elution

## Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- **Addition of Acyl Bromide:** Slowly add a solution of 2-bromopropionyl bromide (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- **Workup:** Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **2-bromo-N-cyclohexylpropanamide**.

## Synthesis Workflow Diagram



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## References

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